1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)-
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Overview
Description
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)- is a complex organic compound characterized by multiple halogen substitutions and a diene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)- typically involves multiple steps, including halogenation and diene formation. One common approach is the halogenation of a suitable diene precursor, followed by selective bromination and chlorination under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less substituted dienes.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce less halogenated dienes.
Scientific Research Applications
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)- involves its interaction with molecular targets through its halogen atoms and diene structure. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
1,6-Octadiene, 3,7-dimethyl-: A similar diene compound with fewer halogen substitutions.
4,8-Dibromo-1,1,7-trichloro-3,7-dimethyl-2,5-octadiene: Another halogenated diene with a different substitution pattern.
(1E,3R,4S,5E)-1,4,8-Tribromo-3,7-dichloro-3,7-dimethyl-1,5-octadiene: A related compound with additional bromine atoms.
Uniqueness
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)- is unique due to its specific stereochemistry and the combination of bromine and chlorine atoms
Properties
CAS No. |
72748-89-1 |
---|---|
Molecular Formula |
C10H13Br2Cl3 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(1E,3R,4S,5E,7S)-1,8-dibromo-3,4,7-trichloro-3,7-dimethylocta-1,5-diene |
InChI |
InChI=1S/C10H13Br2Cl3/c1-9(14,7-12)4-3-8(13)10(2,15)5-6-11/h3-6,8H,7H2,1-2H3/b4-3+,6-5+/t8-,9-,10+/m0/s1 |
InChI Key |
XSMHHESOHBEVBV-ULZRVHDFSA-N |
Isomeric SMILES |
C[C@@](CBr)(/C=C/[C@@H]([C@@](C)(/C=C/Br)Cl)Cl)Cl |
Canonical SMILES |
CC(CBr)(C=CC(C(C)(C=CBr)Cl)Cl)Cl |
Origin of Product |
United States |
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